Cas no 68591-07-1 (2-Hydroxy-5-isopropyl-benzaldehyde)

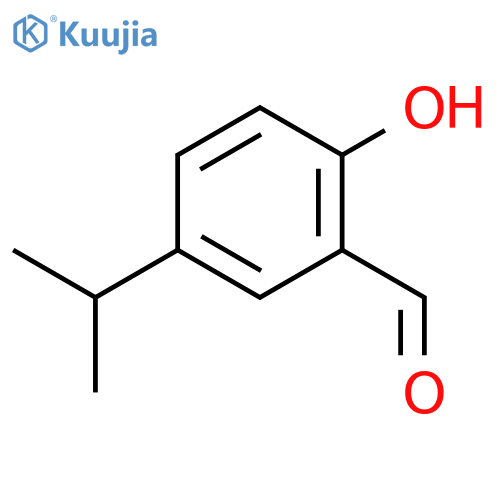

68591-07-1 structure

商品名:2-Hydroxy-5-isopropyl-benzaldehyde

2-Hydroxy-5-isopropyl-benzaldehyde 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde, 2-hydroxy-5-(1-methylethyl)-

- 2-Hydroxy-5-isopropylbenzaldehyde

- 2-Hydroxy-5-isopropyl-benzaldehyde

- 2-hydroxy-5-propan-2-ylbenzaldehyde

- Y11305

- DTXSID20424683

- 68591-07-1

- SCHEMBL1527156

- MFCD06739518

- CS-0104902

- AKOS000112419

- NS-01304

- DB-347123

- Z336080488

- 2-hydroxy-5-(propan-2-yl)benzaldehyde

- EN300-200846

- 5-Isopropylsalicylaldehyde

-

- MDL: MFCD06739518

- インチ: InChI=1S/C10H12O2/c1-7(2)8-3-4-10(12)9(5-8)6-11/h3-7,12H,1-2H3

- InChIKey: OUAWQHGDAGFMAW-UHFFFAOYSA-N

- ほほえんだ: CC(C)C1=CC(=C(C=C1)O)C=O

計算された属性

- せいみつぶんしりょう: 164.08376

- どういたいしつりょう: 164.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- PSA: 37.3

2-Hydroxy-5-isopropyl-benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1175542-100mg |

2-Hydroxy-5-isopropylbenzaldehyde |

68591-07-1 | 98% | 100mg |

¥792.00 | 2024-05-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1175542-1g |

2-Hydroxy-5-isopropylbenzaldehyde |

68591-07-1 | 98% | 1g |

¥2906.00 | 2024-05-03 | |

| Enamine | EN300-200846-0.25g |

2-hydroxy-5-(propan-2-yl)benzaldehyde |

68591-07-1 | 95% | 0.25g |

$178.0 | 2023-09-16 | |

| Enamine | EN300-200846-1.0g |

2-hydroxy-5-(propan-2-yl)benzaldehyde |

68591-07-1 | 95% | 1g |

$0.0 | 2023-05-23 | |

| Enamine | EN300-200846-2.5g |

2-hydroxy-5-(propan-2-yl)benzaldehyde |

68591-07-1 | 95% | 2.5g |

$867.0 | 2023-09-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1175542-250mg |

2-Hydroxy-5-isopropylbenzaldehyde |

68591-07-1 | 98% | 250mg |

¥1335.00 | 2024-05-03 | |

| TRC | H591070-50mg |

2-Hydroxy-5-isopropyl-benzaldehyde |

68591-07-1 | 50mg |

$ 95.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y0994805-5g |

2-hydroxy-5-isopropylbenzaldehyde |

68591-07-1 | 95% | 5g |

$880 | 2024-08-02 | |

| TRC | H591070-25mg |

2-Hydroxy-5-isopropyl-benzaldehyde |

68591-07-1 | 25mg |

$ 70.00 | 2022-06-04 | ||

| OTAVAchemicals | 2426430-1000MG |

2-hydroxy-5-(propan-2-yl)benzaldehyde |

68591-07-1 | 95% | 1g |

$276 | 2023-07-09 |

2-Hydroxy-5-isopropyl-benzaldehyde 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

68591-07-1 (2-Hydroxy-5-isopropyl-benzaldehyde) 関連製品

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬